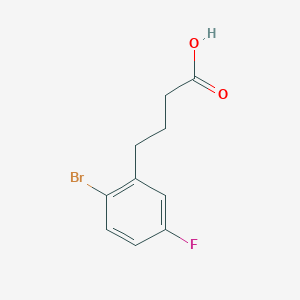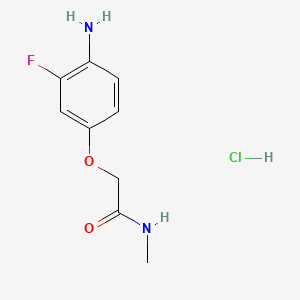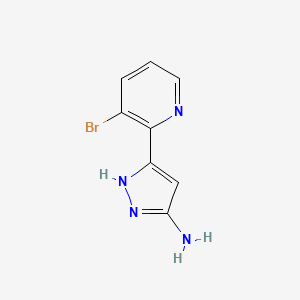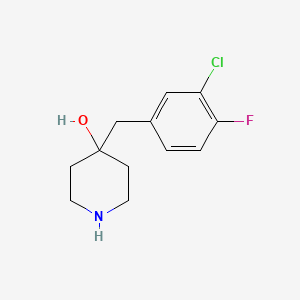
1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that features a trifluoromethyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with 1,1,1-trifluoroacetone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvent and base may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one or 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: Formation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of a pyrazole ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical properties such as high lipophilicity and the ability to form multiple types of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F3N2O |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c1-12-4-5(3-11-12)2-6(13)7(8,9)10/h3-4,6,13H,2H2,1H3 |
Clave InChI |
GVGWPSOTPYPCKF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


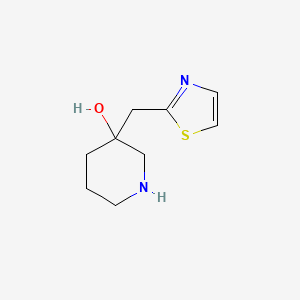
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)

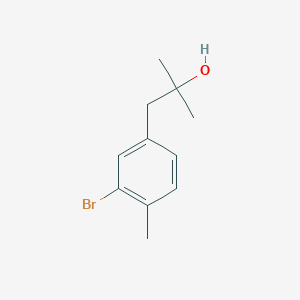

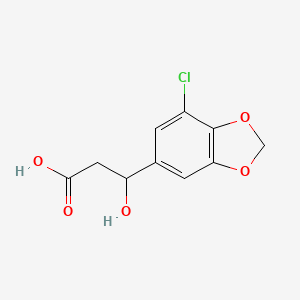
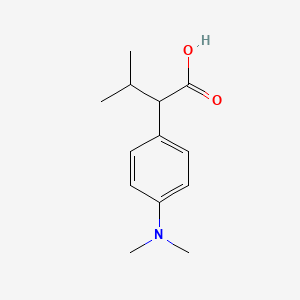
![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)
